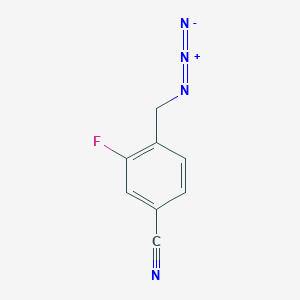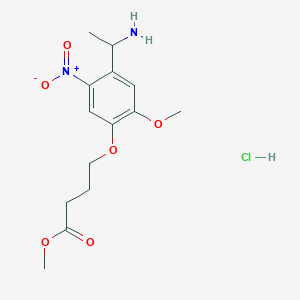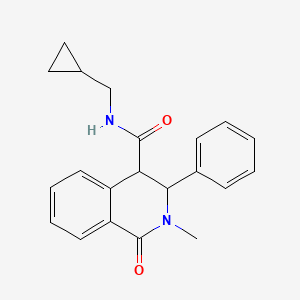![molecular formula C24H29N3OS B2865120 2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 391866-44-7](/img/structure/B2865120.png)
2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a thienopyrazole group, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The thienopyrazole ring and the acetamide group would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantyl group is known to be quite stable and resistant to reactions, while the thienopyrazole ring and the acetamide group could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The adamantyl group is non-polar and hydrophobic, while the thienopyrazole ring and the acetamide group could potentially contribute to the compound’s polarity and solubility .Scientific Research Applications
Cytotoxic Activity and Anticancer Potential
Research on sulfonamide derivatives incorporating adamantyl moieties has highlighted their potential in cancer treatment. For instance, a study revealed that certain sulfonamide compounds exhibited significant in vitro cytotoxic activity against breast and colon cancer cell lines, with one compound showing particular potency against breast cancer cells, rivaling that of the reference drug 5-fluorouracil (Ghorab et al., 2015).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes with pyrazole-acetamide derivatives has been investigated, revealing the effect of hydrogen bonding on self-assembly processes. These complexes, characterized by their supramolecular architectures, have shown significant antioxidant activity, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).
Analgesic Properties via TRPA1 Inhibition
Adamantyl analogues of paracetamol, including compounds with structural similarities to the one , have been synthesized and evaluated for their analgesic properties. These analogues have demonstrated potent analgesic effects, attributed to selective antagonism of the TRPA1 channel, without affecting TRPM8 or TRPV1 channels. This suggests a novel approach to pain management that diverges from traditional mechanisms like COX inhibition (Fresno et al., 2014).
Synthetic Methodologies and Chemical Transformations
Studies on the amidation of adamantane and diamantane have provided insights into the synthesis of biologically active aminoadamantanes, which possess antimicrobial and antiviral activity. Such compounds are foundational in developing treatments for various diseases, including influenza and Parkinson’s disease (Khusnutdinov et al., 2011).
Antimicrobial and Antiviral Applications
The synthesis and evaluation of adamantane derivatives for antimicrobial and antiviral activities have led to the identification of compounds with significant efficacy against pathogens, including those causing smallpox. This research underscores the potential of adamantane-based compounds in developing new antimicrobial and antiviral therapies (Moiseev et al., 2012).
Mechanism of Action
Target of Action
The compound, also known as CCG-343024, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell shape, motility, and cell cycle progression.
Mode of Action
CCG-343024 acts as an inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins . The compound’s action is specific to the coactivator MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The inhibition of the RhoA pathway by CCG-343024 affects various biochemical pathways. It disrupts the normal functioning of the actin cytoskeleton, which is crucial for cell shape and motility . This disruption can lead to changes in cell behavior, affecting processes like cell migration and division .
Result of Action
The inhibition of the RhoA pathway by CCG-343024 can lead to significant cellular effects. It can disrupt normal cell behavior, potentially leading to cell death . This makes CCG-343024 a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
Future Directions
properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-15-3-2-4-19(5-15)27-23(20-13-29-14-21(20)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEIXBFLCCNFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}phenyl)carbamate](/img/structure/B2865038.png)


![Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2865045.png)


![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)
![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)
